molecular formula C12H15BF3NO4S B1393676 4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid CAS No. 2096339-82-9

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid

Cat. No. B1393676
M. Wt: 337.13 g/mol
InChI Key: NZVMEYITTREHFC-UHFFFAOYSA-N
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Description

“4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid” is a complex organic compound. Piperidines, which are part of this compound, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has been widespread and is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial . A combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched 2,5- and 2,6-disubstituted protected piperidines .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Chemical Reactions Analysis

The current scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Khalid et al. (2016) explored the synthesis of 1,3,4-oxadiazole compounds incorporating 4-(piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid. These compounds were evaluated for their activity against the butyrylcholinesterase (BChE) enzyme and underwent molecular docking studies to assess binding affinity and orientation within human BChE protein. The research highlights the compound's potential in biological applications, particularly regarding enzyme inhibition (Khalid et al., 2016).

Cationic Cyclisations in Organic Synthesis

Haskins and Knight (2002) investigated the use of trifluoromethanesulfonic acid as a catalyst for cyclisations involving homoallylic sulfonamides, including derivatives of 4-(piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid. Their research demonstrated the preferential formation of pyrrolidines over piperidines, providing insights into the synthesis of complex organic molecules (Haskins & Knight, 2002).

Structural and Theoretical Studies

Karthik et al. (2021) conducted a detailed study on a structurally similar compound, [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime. They used spectroscopic techniques, X-ray diffraction, and theoretical calculations to understand its structural properties. This research provides a foundational understanding of the structural characteristics of related compounds (Karthik et al., 2021).

Synthesis of α-Aminophosphonates

Jiang et al. (2013) synthesized a series of α-aminophosphonates containing tosyl piperidinyl moieties. Their study demonstrated the potential application of these compounds, some of which displayed insecticidal activities, highlighting the broad utility of piperidinyl-sulfonyl derivatives in the synthesis of bioactive molecules (Jiang et al., 2013).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry . Moreover, the pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

properties

IUPAC Name

[4-piperidin-1-ylsulfonyl-2-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BF3NO4S/c14-12(15,16)10-8-9(4-5-11(10)13(18)19)22(20,21)17-6-2-1-3-7-17/h4-5,8,18-19H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVMEYITTREHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BF3NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155100
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperidin-1-ylsulfonyl)-2-trifluoromethylphenylboronic acid

CAS RN

2096339-82-9
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-82-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-(1-piperidinylsulfonyl)-2-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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